molecular formula C11H11NO2S B8315547 3-Ethylsulfonylquinoline

3-Ethylsulfonylquinoline

Cat. No. B8315547
M. Wt: 221.28 g/mol
InChI Key: RTUJUKZOWFLUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719141

Procedure details

A solution of 0.3 g of 3-ethylsulfonylquinoline in 15 ml of glacial acetic acid is hydrogenated in the presence of 30 mg of platinum oxide at 50° C. for 22 h. After working up analogously to Example 52c) and FC over 30 g of silica gel (mobile phase I), the pure title compound is obtained: mp 88°-90° C., Rf (K)=0.51; IR(KBr): 3380(s), 1590, 1500(m), 1270(s), 1130(s), 750(s); anal. calc. for C11H15NO2S: C58.64%, H6.71%, N6.22%; found C58.95,6.75, N6.21.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
[Compound]
Name
phase I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:5])=[O:4])[CH3:2]>C(O)(=O)C.[Pt]=O>[CH2:1]([S:3]([CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH2:7]1)(=[O:4])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)S(=O)(=O)C=1C=NC2=CC=CC=C2C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
phase I
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)C1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.